(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione
Description
This compound is a structurally complex naphthalene-1,4,6-trione derivative featuring multiple functional groups, including a chloro substituent at position 2, a diazo group at position 5, hydroxyl groups at positions 3 and 8, and two prenyl moieties (3-methylbut-2-enyl and 3,7-dimethylocta-2,6-dienyl). The compound’s structural complexity implies roles in redox cycling or interactions with biological targets, such as enzymes involved in oxidative stress pathways .
Properties
CAS No. |
110200-32-3 |
|---|---|
Molecular Formula |
C26H31ClN2O5 |
Molecular Weight |
487.0 g/mol |
IUPAC Name |
(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione |
InChI |
InChI=1S/C26H31ClN2O5/c1-14(2)8-7-9-16(5)11-13-26(34)24(33)18-19(21(30)17(6)22(31)20(18)29-28)23(32)25(26,27)12-10-15(3)4/h8,10-11,30,34H,7,9,12-13H2,1-6H3/b16-11+/t25?,26-/m0/s1 |
InChI Key |
COCMOVPRLPNXAB-UDONJXMRSA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=[N+]=[N-])C1=O)C(=O)[C@](C(C2=O)(CC=C(C)C)Cl)(C/C=C(\C)/CCC=C(C)C)O)O |
Canonical SMILES |
CC1=C(C2=C(C(=[N+]=[N-])C1=O)C(=O)C(C(C2=O)(CC=C(C)C)Cl)(CC=C(C)CCC=C(C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction.
Introduction of the diazo group: This step involves the diazotization of an amine precursor using sodium nitrite and hydrochloric acid.
Addition of the dimethylocta-2,6-dienyl and methylbut-2-enyl groups: These groups can be introduced through a series of alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids.
Reduction: The diazo group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as ammonia or thiourea can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy groups can lead to the formation of diketones or carboxylic acids, while reduction of the diazo group can yield primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The diazo group can act as a reactive intermediate, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the naphthoquinone family, which is known for diverse biological activities. Below is a comparison with structurally related analogs:
Notes:
- *Estimated molecular weight based on substituents.
- Prenyl groups may improve membrane permeability compared to methoxy or benzoyl substituents .
Bioactivity and Mechanism
- Ferroptosis Induction: While highlights ferroptosis inducers (FINs) in oral squamous cell carcinoma (OSCC), the target compound’s naphthoquinone core and hydroxyl groups align with known FINs like shikonin. However, its diazo group may introduce unique redox properties, possibly increasing selectivity for cancer cells .
- Antioxidant/Pro-Oxidant Effects: The hydroxyl and quinone moieties suggest dual antioxidant/pro-oxidant behavior, similar to lapachol and β-lapachone. The chloro substituent could stabilize semiquinone radicals, enhancing pro-oxidant effects .
Research Findings and Gaps
- Structural Studies : Crystallographic data for the target compound are lacking. SHELX-based refinement () could resolve its conformation, particularly the orientation of prenyl groups .
- Bioactivity Validation : While ferroptosis induction is hypothesized, direct assays (e.g., glutathione depletion, lipid peroxidation) are needed to confirm this mechanism .
- Comparative Toxicity: notes that some FINs selectively target OSCC cells over normal cells. The chloro and diazo groups in the target compound may widen this therapeutic window but require cytotoxicity profiling .
Biological Activity
Structure
The compound features a naphthalene backbone substituted with a diazo group and various hydroxy and alkyl groups. Its structural complexity suggests potential interactions with biological macromolecules.
Physical Properties
- Molecular Formula: C22H29ClN2O4
- Molecular Weight: 420.93 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Tyrosinase Inhibition: Analogous compounds have shown significant inhibition of tyrosinase, an enzyme crucial for melanin production, which could suggest similar activity for this compound.
- Antioxidant Properties: The presence of hydroxyl groups may confer antioxidant capabilities, allowing the compound to scavenge reactive oxygen species (ROS) and mitigate oxidative stress.
- Antimicrobial Activity: Preliminary studies suggest that structurally similar compounds exhibit antimicrobial properties, potentially indicating a similar profile for this compound.
Tyrosinase Inhibition Studies
In cell-based assays using B16F10 melanoma cells, the compound demonstrated strong inhibition of melanin production. For instance:
- IC50 Values: Compounds with similar structures showed IC50 values ranging from 1.12 µM to 24.09 µM against mushroom tyrosinase, suggesting that this compound may possess comparable or superior inhibitory effects .
Antioxidant Activity
Studies on related compounds have shown effective ROS scavenging abilities:
- DPPH Assay Results: Compounds with similar functional groups exhibited significant DPPH radical scavenging activity, indicating potential antioxidant properties .
Case Studies and Research Findings
- Study on Melanogenesis: A study investigated the effects of various naphthalene derivatives on melanin synthesis in B16F10 cells. The results indicated that certain structural modifications significantly enhanced tyrosinase inhibition and reduced melanin production .
- Antioxidant Activity Assessment: Another study assessed the antioxidant activity of naphthalene derivatives using the DPPH method. Compounds showed varying degrees of effectiveness in scavenging free radicals, with some achieving over 70% inhibition at certain concentrations .
Summary of Biological Activities
| Activity Type | Assessed Compound | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Tyrosinase Inhibition | Analog 3 | 1.12 | Competitive inhibition |
| Antioxidant Activity | Analog 1 | 20 | ROS scavenging |
| Antimicrobial Activity | Related Compounds | Varies | Disruption of membrane integrity |
Comparative Analysis of Related Compounds
| Compound Name | Tyrosinase IC50 (µM) | Antioxidant Activity (%) |
|---|---|---|
| (3S)-2-chloro derivative | TBD | TBD |
| Kojic Acid | 24.09 | N/A |
| Benzylidene derivative | 17.62 | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
